An In-depth Technical Guide to the Physicochemical Properties of N,2-Dimethyl-3-pyridinecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of N,2-Dimethyl-3-pyridinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethyl-3-pyridinecarboxamide, a derivative of the essential vitamin B3 (niacinamide), represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural modifications—a methyl group at the 2-position of the pyridine ring and a dimethylated amide—confer unique physicochemical characteristics that can profoundly influence its biological activity, pharmacokinetic profile, and formulation properties. Understanding these core properties is paramount for any researcher or drug development professional seeking to explore its therapeutic potential.
This technical guide provides a comprehensive overview of the physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide. Due to the limited availability of experimental data for this specific analogue, this guide synthesizes predicted data from robust computational models with established principles of chemical synthesis and analytical characterization. This approach offers a foundational understanding for future research and development endeavors.
Chemical Structure and Identification
The foundational step in understanding any molecule is to define its structure. N,2-Dimethyl-3-pyridinecarboxamide consists of a pyridine ring substituted with a methyl group at the 2-position and a dimethylcarboxamide group at the 3-position.
Caption: Chemical structure of N,2-Dimethyl-3-pyridinecarboxamide.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₂N₂O | - |
| Molecular Weight | 164.21 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | ~300-350 °C | Predicted |
| pKa (most basic) | 3.5 - 4.5 | Predicted[1] |
| LogP | 0.5 - 1.5 | Predicted |
| Water Solubility | Moderately soluble | Predicted |
Note: Predicted values are based on computational models and may differ from experimental results.
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic strategy would involve the conversion of 2-methylnicotinic acid to its acid chloride, followed by reaction with dimethylamine.
Caption: Proposed synthesis of N,2-Dimethyl-3-pyridinecarboxamide.
General Experimental Protocol (Hypothetical)
-
Activation of Carboxylic Acid: 2-Methylnicotinic acid would be refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent to form the acid chloride. The excess chlorinating agent and solvent would then be removed under reduced pressure.
-
Amidation: The resulting crude 2-methylnicotinoyl chloride would be dissolved in a suitable aprotic solvent and cooled in an ice bath. An excess of dimethylamine, either as a gas or a solution, would be added dropwise. The reaction mixture would be stirred and allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by a suitable method such as column chromatography or recrystallization.
Characterization and Analytical Methodologies
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized N,2-Dimethyl-3-pyridinecarboxamide. The following section details the key analytical techniques and their expected outcomes.
Caption: A general workflow for the characterization of N,2-Dimethyl-3-pyridinecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons at the 2-position, and the two N-methyl groups of the amide. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbons of the pyridine ring, the methyl carbon, the amide carbonyl carbon, and the N-methyl carbons, further confirming the molecular structure[4].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule[5][6][7][8]. Key expected vibrational bands include:
-
C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary amide carbonyl group.
-
C-N stretch: Bands associated with the amide and pyridine ring C-N bonds.
-
Aromatic C-H and C=C/C=N stretches: Characteristic absorptions for the substituted pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound[9][10][11].
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of N,2-Dimethyl-3-pyridinecarboxamide (164.21 g/mol ).
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound and can also be used for quantification[12][13][14][15].
-
Purity Assessment: A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or impurities. A single sharp peak would indicate a high degree of purity.
-
Quantification: With a suitable reference standard, HPLC can be used to accurately determine the concentration of N,2-Dimethyl-3-pyridinecarboxamide in various matrices.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of the compound[16][17][18][19][20].
-
TGA: TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and to detect the presence of residual solvents or water.
-
DSC: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and to study polymorphism and solid-state transitions.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide, a molecule with potential for further investigation in drug development. While experimental data for this specific compound is limited, this guide leverages predicted properties and established analytical principles to offer a comprehensive starting point for researchers. The proposed synthetic route and detailed characterization methodologies provide a clear roadmap for the synthesis and validation of this compound, paving the way for future studies into its biological activity and therapeutic applications.
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